2(5H)-Furanone, 5-[(1-methylpropyl)imino]-
Description
Significance of the 2(5H)-Furanone Scaffold in Heterocyclic Organic Chemistry
The 2(5H)-furanone ring, an unsaturated γ-lactone, is a privileged scaffold in organic and medicinal chemistry. researchgate.netmdpi.com This five-membered heterocyclic system is a core structural motif in a vast number of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. nih.govmdpi.com The prevalence of this scaffold underscores its importance as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.com
Derivatives of 2(5H)-furanone have demonstrated a remarkable range of biological properties, as detailed in the table below.
| Biological Activity | Description |
| Antimicrobial | Effective against various strains of bacteria and fungi. Some derivatives are noted for their ability to inhibit biofilm formation, a key factor in antibiotic resistance. nih.gov |
| Anti-inflammatory | Certain furanone compounds have shown potential in modulating inflammatory pathways. |
| Antitumor | A number of synthetic 3,4-diaryl-2(5H)-furanones have exhibited potent cytotoxic activities against various cancer cell lines. nih.gov |
| Antiviral | The furanone nucleus is present in compounds that show activity against various viruses. researchgate.net |
| Enzyme Inhibition | Some derivatives have been found to inhibit specific enzymes, highlighting their potential as targeted therapeutic agents. |
The synthetic versatility of the 2(5H)-furanone ring further enhances its significance. The presence of multiple reactive sites allows for a wide array of chemical modifications, making it a valuable building block for the synthesis of more complex heterocyclic systems. mdpi.com For instance, mucohalic acids, such as mucobromic and mucochloric acid, which exist in equilibrium with their 3,4-dihalo-5-hydroxy-2(5H)-furanone forms, are highly versatile starting materials for creating diverse derivatives. mdpi.comwikipedia.org
Overview of Iminofuranone Derivatives as a Distinct Class of Heterocyclic Compounds
While the broader family of 2(5H)-furanones is extensively studied, iminofuranone derivatives, characterized by a nitrogen atom double-bonded to a carbon of the furanone ring, constitute a more specialized area of investigation. The term "iminofuranone" is not as widespread in chemical literature as other furanone classifications, and these compounds are often discussed in the context of their synthesis from furanone precursors.
The formation of an imino group on the 2(5H)-furanone scaffold can be envisioned through several synthetic pathways, most notably from the reaction of 5-hydroxy or 5-alkoxy-2(5H)-furanones with primary amines. A key example is the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids) with primary amines. Under acidic conditions, the furanone ring can exist in equilibrium with its open-chain aldehyde form. This acyclic aldehyde can then react with a primary amine to form an imine, which can subsequently be involved in further reactions. nih.gov
The reaction of 5-alkoxy-2(5H)-furanones with amines can also lead to the formation of 5-amino-2(5H)-furanones, which are tautomers of the corresponding 5-imino-dihydrofuran-2-ones. The synthesis of novel 4-amino-5-hydroxy-2(5H)-furanones from mucohalic acids has been reported, and these compounds have shown significant antibacterial activity. nih.gov These 5-amino derivatives are crucial precursors and relatives of the iminofuranone class.
Research Context of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- and Closely Related Iminofuranone Structures
Specific research on 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- is not extensively documented in publicly available scientific literature, suggesting it may be a novel compound or one that has not been a focus of major research publications. However, the synthesis and reactivity of closely related N-substituted 2(5H)-furanone derivatives provide a valuable research context.
The synthesis of such a compound can be conceptually approached through the reaction of a suitable 2(5H)-furanone precursor with 1-methylpropylamine (sec-butylamine). Potential precursors could include 5-hydroxy-2(5H)-furanone or a 5-alkoxy-2(5H)-furanone. The reaction would likely involve the nucleophilic attack of the amine on the electrophilic C5 position of the furanone ring, followed by the elimination of water or an alcohol to form the imine.
Research into the reactions of mucochloric acid and mucobromic acid with various amines provides a foundation for understanding the potential synthesis of such compounds. For instance, the reaction of 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone with secondary amines yields 5-amino derivatives. nih.gov A similar reaction with a primary amine like 1-methylpropylamine could potentially lead to the desired iminofuranone.
The table below summarizes some related N-substituted 2(5H)-furanone derivatives and their synthetic precursors, offering a comparative context for the target compound.
| Derivative Class | Precursor | Reactant | Research Focus |
| 4-Amino-5-hydroxy-2(5H)-furanones | Mucohalic acids | Primary and secondary amines | Synthesis and antibacterial activity nih.gov |
| 5-Amino-2(5H)-furanones | 5-Methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone | Secondary amines | Synthesis of N-substituted derivatives nih.gov |
| N-[5-alkoxy-3-halo-2(5H)-furanonyl] amino acids | (5S)-5-alkoxy-3,4-dihalo-2(5H)-furanones | Amino acids | Synthesis of chiral furanone derivatives lookchem.com |
| Imidazo[1,2-a]pyridines | Mucobromic acid | 2-Aminopyridines | Synthesis of fused heterocyclic systems researchgate.net |
The study of these related structures highlights the reactivity of the 2(5H)-furanone scaffold towards nitrogen nucleophiles and provides a basis for the potential synthesis and characterization of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]-. Further research would be necessary to isolate and characterize this specific compound and to explore its potential chemical and biological properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
27396-40-3 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-butan-2-yliminofuran-2-one |
InChI |
InChI=1S/C8H11NO2/c1-3-6(2)9-7-4-5-8(10)11-7/h4-6H,3H2,1-2H3 |
InChI Key |
OHKFAGZPMCHTPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N=C1C=CC(=O)O1 |
Origin of Product |
United States |
Synthetic Methodologies for Iminofuranone Derivatives
Approaches to 5-Iminofuranone Formation via Condensation Reactions
Condensation reactions represent a fundamental approach to the synthesis of 5-iminofuranones. These reactions typically involve the formation of a carbon-nitrogen double bond (C=N) by reacting a carbonyl-containing furanone precursor with a primary amine, accompanied by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org
Condensation of 2(5H)-Furanone Derivatives with Amines
The direct condensation of 2(5H)-furanone derivatives with primary amines is a key method for creating the 5-imino functionality. In this reaction, the carbonyl group of the furanone ring reacts with a primary amine to form an imine, also known as a Schiff base. masterorganicchemistry.com This process is an acid-catalyzed, reversible reaction where water is eliminated. lumenlearning.com
One specific example involves the transformation of 2(5H)-furanone, derived from the oxidation of furfural (B47365), with fatty amines. rsc.org The reaction with two equivalents of the amine leads to both a condensation at the carbonyl group and a Michael addition at the α,β-unsaturated system of the furanone ring. rsc.orgresearchgate.net
Reaction Mechanisms of Imine Formation from Furanone Precursors, including 1,4-Addition and Intramolecular Cyclization
The mechanism for the formation of the imine at the C5 position of a 2(5H)-furanone follows a well-established pathway for reactions between carbonyls and primary amines. libretexts.org The process is generally greatest near a pH of 5. lumenlearning.com
The key steps are:
Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2(5H)-furanone. This initial step forms a tetrahedral intermediate. libretexts.orglumenlearning.com
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral intermediate known as a carbinolamine. libretexts.orglumenlearning.com
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.comlumenlearning.com
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine, or an iminium ion. libretexts.orglumenlearning.com
Deprotonation: A base (such as a water molecule or the amine reactant) removes a proton from the nitrogen atom to yield the final, neutral imine product. masterorganicchemistry.comlumenlearning.com
In some related syntheses of furan-imine scaffolds, such as the formation of furan-3(2H)-imines from α,β-unsaturated ketones, the mechanism involves a 1,4-addition (Michael addition) of an amine, followed by an intramolecular cyclization. nih.govresearchgate.net While this leads to a different isomer, it highlights the dual reactivity of unsaturated carbonyl systems present in furanone precursors. For 2(5H)-furanones, a similar Michael addition can occur in parallel with the condensation reaction, especially when an excess of the amine is used. rsc.org
Investigation of Reaction Conditions and Catalyst Effects on Imine Synthesis
The efficiency of imine synthesis from furanone precursors is highly dependent on the reaction conditions. The pH of the reaction medium is a critical factor. lumenlearning.com The rate of imine formation is typically optimal under mildly acidic conditions, around pH 5. lumenlearning.com At a high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, hindering the elimination of water. lumenlearning.com Conversely, at a low pH, most of the amine reactant becomes protonated to its non-nucleophilic ammonium (B1175870) conjugate acid, which cannot initiate the reaction. lumenlearning.com Therefore, careful control of pH is essential for maximizing the yield of the iminofuranone. lumenlearning.com
While the reaction is often described as acid-catalyzed, specific catalysts can be employed to enhance the reaction rate and yield. Brønsted acids are commonly used to facilitate the protonation steps necessary for the elimination of water. nih.gov The choice of solvent and temperature also plays a significant role in the reaction outcome.
Catalytic Strategies for Iminofuranone Scaffold Construction
Modern synthetic chemistry has introduced novel catalytic methods for constructing iminofuranone scaffolds, with a focus on environmentally friendly and efficient processes. Visible-light photocatalysis has emerged as a powerful tool in this domain. nih.gov
Visible Light-Mediated Difunctionalization of Alkenes for Iminofuranone Synthesis
A cost-effective and green method for synthesizing iminofuranones involves the visible light-mediated difunctionalization of alkenes. researchgate.net This approach allows for the direct conversion of various alkenyl amides into functionalized iminofuranones. researchgate.net The reaction proceeds under ambient conditions and uses oxygen as the sole oxidant, avoiding the need for transition metals or harsh oxidizing agents. researchgate.net This type of photocatalysis represents a sustainable pathway for organic synthesis by utilizing light as a renewable energy source. nih.gov
The general strategy involves the simultaneous introduction of two functional groups across a double bond, a process that has become a prominent tool in synthetic chemistry due to the ready availability of alkene substrates. researchgate.net The use of visible light photoredox catalysis in these difunctionalization strategies is a significant step towards sustainability. researchgate.net
Role of Photocatalysts in Iminofuranone Synthesis
Photocatalysts are central to visible light-mediated reactions, as they absorb light energy to initiate the desired chemical transformations. nih.gov In the synthesis of iminofuranones from alkenyl amides, an organic photocatalyst such as 2-bromoanthraquinone (B1267325) has been successfully employed. researchgate.net
The general mechanism for such photoredox catalysis involves the photocatalyst absorbing visible light and reaching an excited state. In this state, it can engage in single-electron transfer (SET) processes with the substrate, generating radical intermediates that drive the reaction forward. This approach offers mild reaction conditions and high efficiency. organic-chemistry.org Various organophotoredox catalysts, including Eosin Y, Rose Bengal, and 4CzIPN, have been used in other difunctionalization strategies for alkenes. researchgate.netorganic-chemistry.org The development of bifunctional organo-photocatalysts, such as certain thiourea (B124793) derivatives, has also enabled the synthesis of related furan-2-one structures under mild, green photochemical protocols using white LEDs as the light source. rsc.org
Precursor Synthesis Routes to 2(5H)-Furanone Scaffolds
The construction of the fundamental 2(5H)-furanone ring is a critical first step. Various synthetic routes have been developed, starting from readily available biomass-derived molecules or other simple precursors. These methods include direct oxidation, asymmetric approaches to control stereochemistry, and functionalization of the pre-formed ring.
Furfural, a key platform chemical derived from lignocellulosic biomass, is a common starting material for the synthesis of 2(5H)-furanone. The transformation involves the oxidation of furfural's aldehyde group and rearrangement of the furan (B31954) ring. A variety of methods, including chemical, photochemical, and electrochemical oxidation, have been explored to achieve this conversion efficiently and selectively. nih.govresearchgate.netnih.gov
One common approach involves using hydrogen peroxide (H₂O₂) as a green oxidant in the presence of an acid catalyst. organicreactions.orgnih.gov For instance, using formic acid or acetic acid with H₂O₂ can facilitate the oxidation, potentially through a Baeyer–Villiger oxidation mechanism involving a peroxy acid intermediate. nih.govacs.org Biphasic reaction systems are often employed to protect the 2(5H)-furanone product from further oxidation, thereby improving the isolated yield. nih.gov Heterogeneous catalysts, such as sulfated zirconia and bimetallic CuMoO₄, have also been developed to facilitate easier recovery and recycling. researchgate.netnih.gov The CuMoO₄ catalyst, for example, has demonstrated high furfural conversion (99%) and a 2(5H)-furanone yield of up to 66% under specific conditions. researchgate.net
Photochemical oxidation offers another route, utilizing singlet oxygen (¹O₂) generated by a photosensitizer like Rose Bengal or Methylene Blue. researchgate.netnih.gov This method proceeds through a [4+2] cycloaddition of singlet oxygen to the furan ring, forming an endoperoxide intermediate that rearranges to the desired product. researchgate.netnih.gov Continuous flow photoreactors have been shown to be scalable and efficient for this transformation. researchgate.net
Electrocatalytic oxidation has emerged as a promising strategy, using water as the oxygen source. nih.govnih.govnih.gov Catalysts such as copper sulfide (B99878) (CuS) nanosheets have shown high selectivity (83.6%) and conversion (70.2%) for producing 5-hydroxy-2(5H)-furanone (HFO), a closely related and valuable intermediate. nih.govnih.gov
Below is a table summarizing various catalytic systems for the oxidation of furfural.
| Catalyst System | Oxidant | Key Product(s) | Yield/Selectivity | Reference(s) |
| Hydrogen Peroxide / Dichloroethane | H₂O₂ | 2(5H)-Furanone | 67% Yield | organicreactions.org |
| Formic Acid | H₂O₂ | 2(5H)-Furanone | 60-62% Yield | nih.gov |
| Acetic Acid | H₂O₂ | 2(5H)-Furanone | 71% Yield | nih.gov |
| Trifluoroacetic Acid (TFA) | H₂O₂ | 2(5H)-Furanone | 52% Yield | nih.gov |
| CuMoO₄ | Peroxymonosulfate (PMS) / Air | 2(5H)-Furanone | 66% Yield | researchgate.net |
| Copper Sulfide (CuS) Nanosheets | Water (Electrocatalytic) | 5-Hydroxy-2(5H)-furanone (HFO) | 83.6% Selectivity | nih.govnih.gov |
| Rose Bengal / Methylene Blue | O₂ (Photochemical) | 5-Hydroxy-2(5H)-furanone (HFO) | High Yield | researchgate.netnih.gov |
Optically active butenolides (furanones) and their derivatives are crucial building blocks for many biologically active natural products. researchgate.netacs.org Consequently, the development of asymmetric synthetic strategies to control their stereochemistry has been a major focus of research. researchgate.netacs.orgnih.gov These methods often employ chiral metal complexes or organocatalysts to achieve high enantioselectivity. nih.govresearchgate.net
Key asymmetric reactions for synthesizing chiral butenolides include:
Vinylogous Aldol (B89426) Reactions: The direct vinylogous aldol reaction of 2(5H)-furanone derivatives with aldehydes is a powerful method for C-C bond formation. nih.gov Chiral organocatalysts, such as those derived from Cinchona alkaloids, can promote this reaction with high diastereoselectivity and enantioselectivity. nih.gov Similarly, the vinylogous Mukaiyama aldol reaction (VMAR) of silyloxyfurans with aldehydes, often catalyzed by chiral Lewis acids, provides access to highly functionalized butenolides. nih.govfigshare.com
Vinylogous Mannich Reactions: This reaction involves the addition of a furanone derivative to an imine, creating enantiomerically enriched butenolides with an amine functionality. nih.govfigshare.com Catalytic systems using chiral metal complexes, such as those with lanthanum(III) or titanium(IV), have been successfully employed. figshare.com
Michael Additions: The catalytic asymmetric Michael reaction, particularly the Mukaiyama–Michael reaction involving 2-silyloxyfurans and α,β-unsaturated carbonyl compounds, is a well-established method for preparing functionalized butenolides. nih.gov
Other Approaches: A variety of other strategies have been developed, including organocatalyzed epoxidation of chalcones followed by a multi-step sequence to form γ-butenolides, and allylation/lactonization cascade reactions. ua.esnih.gov Kinetic resolution of racemic furanone derivatives through organocatalyzed [3+2] cycloaddition reactions has also been shown to be a highly efficient method for obtaining enantiopure furanones.
These asymmetric methods provide essential tools for the stereocontrolled synthesis of complex molecules derived from the furanone scaffold. nih.gov
Introducing specific functional groups onto the furanone ring is essential for modifying its reactivity and enabling further synthetic transformations. Halogenation and sulfonylation are two important examples of such functionalizations.
Halogenation is often achieved by starting with halogenated precursors like mucochloric or mucobromic acid. These 3,4-dihalo-5-hydroxy-2(5H)-furanones can be reacted with alcohols, such as l-menthol (B7771125) or l-borneol, to produce chiral 3,4-dihalo-5-alkoxy-2(5H)-furanones. nih.govresearchgate.net These halogenated furanones serve as versatile intermediates. For instance, the bromine atoms can be subsequently displaced by other functional groups.
Sulfonylation can be achieved through several routes. One method involves the nucleophilic substitution of a halogen atom on the furanone ring with a thiol, followed by oxidation. For example, 3,4-dihalo-2(5H)-furanones react regioselectively with aromatic thiols in the presence of a base to yield 4-thiosubstituted products. nih.gov These resulting thioethers can then be oxidized using an agent like hydrogen peroxide in acetic acid to form the corresponding sulfones. nih.govresearchgate.net Another approach involves a copper(II)-catalyzed three-component reaction of 2,3-allenoic acids, a sulfur dioxide source (like sodium metabisulfite), and aryldiazonium tetrafluoroborates to directly synthesize 4-sulfonylated furan-2(5H)-ones. 4-Tosyl-2(5H)-furanone has also been used as a stable and effective substrate in palladium-catalyzed cross-coupling reactions with boronic acids to introduce various substituents at the 4-position. nih.gov
The table below provides examples of functionalization reactions on the furanone ring.
| Starting Material | Reagent(s) | Functional Group Introduced | Product Type | Reference(s) |
| Mucochloric/Mucobromic Acid | l-menthol / l-borneol | Halogen (Cl, Br) | 3,4-Dihalo-5-alkoxy-2(5H)-furanone | nih.govresearchgate.net |
| 3,4-Dihalo-5-alkoxy-2(5H)-furanone | Aryl thiol, then H₂O₂ | Sulfonyl (-SO₂Ar) | 4-Arylsulfonyl-2(5H)-furanone | nih.govresearchgate.net |
| 2,3-Allenoic acids | ArN₂BF₄, SO₂ source, Cu(II) catalyst | Sulfonyl (-SO₂Ar) | 4-Sulfonylated furan-2(5H)-one | |
| 4-Tosyl-2(5H)-furanone | Boronic acid, Pd catalyst | Aryl/Alkyl | 4-Substituted 2(5H)-furanone | nih.gov |
Tandem Cyclization Reactions for Fused Polycyclic Iminofuranone Systems
Tandem, or cascade, reactions provide an elegant and efficient strategy for constructing complex molecular architectures from simpler precursors in a single operation. In the context of furanone chemistry, these reactions are employed to build fused polycyclic systems where a new ring, often a nitrogen-containing heterocycle, is annulated to the furanone core. Such reactions are pivotal for creating novel scaffolds with potential biological activity.
One prominent strategy involves the intramolecular cyclization of suitably functionalized furan derivatives. For example, 5-nitro-substituted furfuryl amides can undergo an unusual isomerization-cyclization reaction under microwave irradiation to generate fused benzo researchgate.netresearchgate.netfuro[2,3-c]pyridin-3-one systems. nih.govwikipedia.org This process builds a pyridinone ring fused to the furan core. Similarly, pyridone-substituted furan-2(5H)-ones have been designed to undergo intramolecular cyclization to afford novel furo[3,4-f]isoquinolines.
Cycloaddition reactions represent another powerful tool for building fused systems. The Diels-Alder reaction, particularly the aza-Diels-Alder variant, allows for the construction of six-membered nitrogen heterocycles. organicreactions.orgmdpi.com While often intermolecular, intramolecular versions can be designed to create fused polycyclic structures. For instance, a reaction proceeding through a vinylogous Mukaiyama 1,6-Michael addition followed by an intramolecular Michael addition has been used to create fused butyrolactones where a nitrogen atom attacks a butenolide intermediate to form a new ring. researchgate.net
The synthesis of furo[3,2-b]pyrrole and furo[2,3-b]pyrrole represents the fusion of a five-membered pyrrole (B145914) ring to the furanone scaffold. nih.govacs.org These bicyclic systems can be synthesized and subsequently elaborated into more complex polycyclic structures. For example, the reaction of furo[3,2-b]pyrrole-5-carboxhydrazides with various aldehydes or other reagents can lead to the formation of larger, fused heterocyclic systems. nih.govresearchgate.net These reactions demonstrate how the furanone core can serve as a template for building intricate, fused molecular frameworks through carefully designed tandem cyclization sequences.
Chemical Transformations and Reactivity of the Iminofuranone Moiety
Reactivity of the C=N (Imine) Double Bond
Imines, as a class of compounds, exhibit a dual reactivity profile. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic, while the imine carbon is electrophilic and susceptible to attack by nucleophiles. nih.gov This electrophilicity can be significantly enhanced by protonation of the nitrogen atom under acidic conditions. nih.gov
The electrophilic carbon atom of the imine group is a primary site for nucleophilic attack. A variety of nucleophiles can add across the C=N double bond, leading to the formation of saturated amine derivatives. This reactivity is analogous to the well-established additions to carbonyl groups. The general mechanism involves the attack of a nucleophile on the imine carbon, followed by protonation of the resulting nitrogen anion.
Key examples of nucleophilic additions include:
Hydride Addition: The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) can deliver a hydride ion (H⁻) to the imine carbon, resulting in the corresponding secondary amine, 5-[(1-methylpropyl)amino]-2(5H)-furanone.
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add an alkyl or aryl group to the imine carbon, forming a new carbon-carbon bond.
Mannich-type Reactions: In the presence of a suitable C-nucleophile, such as an enol or enolate, the imine can act as the electrophilic component in a Mannich-type reaction, providing a pathway for carbon-carbon bond formation adjacent to the nitrogen atom. nih.gov
| Nucleophile Type | Reagent Example | Product Class |
|---|---|---|
| Hydride | Sodium borohydride (NaBH₄) | Secondary Amine |
| Organometallic | Methylmagnesium bromide (CH₃MgBr) | α-Substituted Amine |
| Enolate | Lithium diisopropylamide (LDA) + Acetone | β-Amino Ketone |
The imine group is readily reducible to a secondary amine. This transformation is a cornerstone of reductive amination procedures. Common reducing agents effectively convert the C=N double bond to a C-N single bond. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones can be reduced to the corresponding γ-lactones, and similar principles apply to the reduction of the exocyclic imine bond. nih.gov
Conversely, the oxidation of the iminofuranone moiety is less commonly documented but can be conceptualized based on the prooxidant properties observed in related furanone structures. nih.gov In the presence of transition metals like copper or iron, furanone compounds can generate reactive oxygen species (ROS). nih.gov These ROS could potentially lead to oxidative cleavage of the imine bond or other oxidative transformations, depending on the reaction conditions.
The C=N double bond in 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- can exhibit geometric isomerism, existing as either E or Z (also referred to as syn or anti) isomers. Interconversion between these isomers is possible and can be influenced by thermal or photochemical stimuli. Studies on other heterocyclic imines have demonstrated that irradiation with UV light can induce isomerization from a more stable anti-isomer to a higher-energy syn-isomer, with thermal equilibrium being re-established over time. rsc.org
Furthermore, imines can exist in equilibrium with their enamine tautomers. nih.gov In the context of the iminofuranone, this would involve a proton transfer to form an enamine where the double bond is located between the C5 carbon and the nitrogen atom, with the nitrogen bonded to an adjacent carbon of the furanone ring. This tautomerization is a key step in the proposed mechanisms for the formation of certain furan-imine derivatives. nih.gov
Structural Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, along with 2D NMR experiments, would be essential.
¹H NMR Data Analysis
A ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (δ), the integration (number of protons), and their coupling patterns (J-coupling), which reveals adjacent protons. For this specific compound, one would expect to observe signals corresponding to the vinyl protons on the furanone ring and the protons of the 1-methylpropyl (sec-butyl) group.
¹³C NMR Data Analysis
A ¹³C NMR spectrum would show the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon (C=O), the imine carbon (C=N), the olefinic carbons of the furanone ring, and the aliphatic carbons of the alkyl substituent.
Two-Dimensional (2D) NMR Techniques (e.g., HMBC) for Connectivity and Stereochemistry
Techniques like Heteronuclear Multiple Bond Correlation (HMBC) would be used to establish long-range correlations between protons and carbons, confirming the connectivity between the furanone core and the imino side chain. Other 2D techniques could help in assigning stereochemistry, such as the (E/Z) configuration of the imine double bond.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides the exact molecular weight and offers clues about the molecule's structure through its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
HRMS would be used to determine the compound's exact mass with high precision. This allows for the unambiguous determination of the molecular formula (C₈H₁₁NO₂ for this compound), distinguishing it from other compounds with the same nominal mass.
Electron Ionization (EI) Mass Spectrometry
EI-MS would involve bombarding the molecule with electrons, causing it to fragment in a reproducible manner. Analysis of these fragments provides a "fingerprint" that can help confirm the structure, for example, by showing the loss of the alkyl side chain or fragments of the furanone ring.
Without access to peer-reviewed articles or spectral database entries containing this specific information, any further discussion would be purely speculative and would not meet the required standards of scientific accuracy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 2(5H)-Furanone, 5-[(1-methylpropyl)imino]-. The analysis of its IR spectrum would be expected to reveal characteristic absorption bands corresponding to the vibrations of its constituent bonds. The key functional groups are the α,β-unsaturated γ-lactone ring and the C5-imino substituent.
Based on data from related 2(5H)-furanone structures, the spectrum would be dominated by a strong absorption band for the lactone carbonyl (C=O) stretching vibration. For various 2(5H)-furanone derivatives, this peak typically appears in the range of 1750-1795 cm⁻¹. Another significant feature would be the stretching vibration of the carbon-carbon double bond (C=C) within the furanone ring, generally observed around 1600 cm⁻¹.
The imino group (C=N) introduces another characteristic absorption. The C=N stretching vibration is expected to appear in the 1640-1690 cm⁻¹ region, potentially overlapping with the C=C stretching band. The presence of the 1-methylpropyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.
Table 1: Expected Infrared (IR) Absorption Bands for 2(5H)-Furanone, 5-[(1-methylpropyl)imino]-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Alkyl) | Stretching | 2870-2960 | Medium-Strong |
| C=O (Lactone) | Stretching | 1750-1795 | Strong |
| C=N (Imine) | Stretching | 1640-1690 | Medium-Variable |
| C=C (Alkenyl) | Stretching | ~1600 | Medium-Variable |
| C-O (Ester) | Stretching | 1000-1300 | Strong |
X-ray Crystallography for Solid-State Molecular Structure and Stereochemistry
X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- in the solid state, assuming a suitable single crystal can be obtained. This technique would precisely measure bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.
For related 2(5H)-furanone derivatives that have been successfully crystallized, the furanone ring is typically found to be nearly planar. researchgate.net The analysis would establish the stereochemistry at the chiral C5 carbon and the configuration (E/Z) of the imino double bond. Furthermore, it would reveal details about the crystal packing, identifying any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal lattice. researchgate.net
Table 2: Illustrative Crystal Structure Data Obtainable from X-ray Crystallography
| Parameter | Information Provided | Example from a Related Furanone researchgate.net |
|---|---|---|
| Crystal System | Symmetry of the unit cell | Monoclinic |
| Space Group | Symmetry elements within the unit cell | P2₁ |
| Unit Cell Dimensions | Size and shape of the unit cell (a, b, c, α, β, γ) | a = 7.5110 Å, b = 4.9298 Å, c = 16.6625 Å, β = 93.268° |
| Bond Lengths | Precise distances between atoms | C=O: ~1.21 Å, C=C: ~1.34 Å |
| Bond Angles | Angles between adjacent bonds | O-C=O: ~120°, C-C=C: ~109° |
| Stereochemistry | Absolute configuration of chiral centers | (5R) or (5S) |
Chromatographic Techniques for Separation, Purification, and Analysis
Chromatographic methods are indispensable for the isolation, purification, and quantitative analysis of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]-.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. Given its molecular weight, 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- is likely amenable to GC-MS analysis. rjptonline.org The gas chromatograph separates the compound from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. mdpi.com
Following separation, the mass spectrometer fragments the eluted compound and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for unequivocal identification. Key fragmentation patterns would include the molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the 1-methylpropyl group or fragmentation of the furanone ring. rjptonline.org This technique is highly sensitive, capable of detecting the compound at very low concentrations. remedypublications.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
For analysis in complex biological or environmental matrices, or if the compound exhibits thermal instability, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov LC separates the compound based on its polarity and interactions with the stationary and mobile phases. Reversed-phase HPLC, using a C18 column with a mobile phase like acetonitrile (B52724) and water, is a common approach for furanone derivatives. nih.govresearchgate.net
The tandem mass spectrometer (MS/MS) provides enhanced selectivity and structural information. The first mass spectrometer selects the molecular ion of the target compound, which is then fragmented in a collision cell. The second mass spectrometer analyzes the resulting fragment ions. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in the presence of interfering matrix components. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of the synthesis of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- and to assess its purity. unipi.it In practice, a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate. lookchem.com
The components of the mixture separate based on their differential partitioning between the stationary and mobile phases. The position of the compound, visualized under UV light or by staining, is given by its retention factor (Rf value). By comparing the Rf value of the product to that of the starting materials, the progress of the reaction can be easily tracked. TLC is also invaluable for quickly screening different solvent systems for larger-scale purification by column chromatography. lookchem.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup of molecules.
Molecular Orbital (MO) methods, including semi-empirical methods like Austin Model 1 (AM1), are valuable for performing conformational analysis, especially for larger or more flexible molecules. These methods can efficiently explore the different spatial arrangements (conformers) of a molecule and their relative energies. For the 1-methylpropyl group in 2(5H)-Furanone, 5-[(1-methylpropyl)imino]-, there are multiple possible rotational orientations (rotamers). AM1, or more modern semi-empirical methods, could be used to perform a systematic search of the conformational space to identify the most stable conformers and the energy barriers between them.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a key tool for mapping out the intricate details of chemical reactions.
Understanding how a chemical reaction occurs involves identifying the high-energy transition states and any transient intermediates that are formed along the reaction pathway. For reactions involving 2(5H)-Furanone, 5-[(1-methylpropyl)imino]-, such as hydrolysis or reactions with other nucleophiles, computational methods can be used to locate the structures of these fleeting species. This information is critical for determining the energy barriers of a reaction and, consequently, its rate. While no specific studies on this compound exist, research on the thermal decomposition of parent 2(5H)-furanones has utilized computational chemistry to identify transition states for ring-opening and isomerization reactions.
When a molecule can undergo multiple different reactions, computational modeling can predict the most likely reaction pathways. By comparing the energy barriers for competing pathways, scientists can forecast which products will be favored. For instance, in reactions of substituted furanones, computational studies can help to explain and predict regioselectivity and stereoselectivity. In the case of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]-, computational modeling could predict its reactivity towards various reagents and the stereochemical outcome of such reactions, guiding synthetic efforts and providing a deeper understanding of its chemical behavior.
Structure-Reactivity Relationship Predictions
The reactivity of the 2(5H)-furanone ring is largely dictated by the electronic nature of its substituents. Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in predicting how different functional groups influence the molecule's reactivity.
Key Predictive Findings from Related Furanones:
Frontier Molecular Orbitals: The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons. For the parent 2(5H)-furanone and its simple alkyl or aryl derivatives, computational studies have shown that modifications to the substituent at the C5 position significantly alter these energy levels. ajchem-b.com It is predicted that the introduction of an imino group, such as 5-[(1-methylpropyl)imino]-, would influence the electron density distribution across the furanone ring, thereby affecting its electrophilic and nucleophilic character.
Electrostatic Potential Maps: These maps visualize the charge distribution within a molecule. In substituted 2(5H)-furanones, the carbonyl oxygen and the double bond are typically regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon is an electrophilic site. The specific nature of the imino substituent would modulate this charge distribution, impacting interactions with biological targets or other reactants.
Reaction Pathway Modeling: Theoretical calculations can model the energy barriers for various chemical reactions. For instance, the thermal decomposition of 2(3H)- and 2(5H)-furanones has been explored using computational methods to determine reaction enthalpies and kinetic rate constants. researchgate.net Such models could be adapted to predict the stability and potential reaction pathways for imino-substituted furanones. The high reactivity of some 2(5H)-furanones is attributed to the presence of a carbonyl group conjugated with a double bond and labile substituents. nih.gov
Interactive Data Table: Predicted Reactivity Descriptors for Furanone Derivatives
The following table, based on computational studies of related furanone derivatives, illustrates how different substituents can influence key reactivity descriptors. ajchem-b.com Note that these are representative values and would differ for the specific compound "2(5H)-Furanone, 5-[(1-methylpropyl)imino]-".
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Hardness | Softness | Dipole Moment (Debye) |
| 2(5H)-Furanone | -7.5 | -1.2 | 6.3 | 3.15 | 0.32 | 4.5 |
| 2(5-Methyl)-furanone | -7.2 | -1.0 | 6.2 | 3.10 | 0.32 | 4.8 |
| 2(5-Phenyl)-furanone | -6.8 | -1.5 | 5.3 | 2.65 | 0.38 | 5.1 |
Data is illustrative and derived from general findings for the furanone class.
In Silico Spectroscopic Property Prediction and Validation
Computational methods are also pivotal in predicting and interpreting the spectroscopic properties of molecules, which is essential for their identification and structural elucidation.
Vibrational Spectroscopy (FTIR):
Theoretical calculations at the DFT and MP2 levels of theory have been successfully used to predict the vibrational spectra of 2(5H)-furanone. core.ac.uk The calculated frequencies for key vibrational modes, such as the C=O stretch, C=C stretch, and various C-H and C-O stretches, show good agreement with experimental data obtained from matrix isolation FTIR spectroscopy. core.ac.uk For an imino-substituted furanone, computational models would predict a characteristic C=N stretching frequency, in addition to shifts in the furanone ring vibrations due to electronic and mass effects of the (1-methylpropyl)imino group.
Electronic Spectroscopy (ECD and VCD):
For chiral 2(5H)-furanones, computational methods are indispensable for assigning absolute stereochemistry. Time-dependent DFT (TD-DFT) calculations are used to predict Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra. researchgate.net These predicted spectra are then compared with experimental data to determine the absolute configuration of the molecule. researchgate.net While empirical rules exist, computational investigations have revealed potential exceptions and highlighted the importance of considering conformational flexibility and the influence of various substituents on the chromophore. researchgate.net For a chiral center within the (1-methylpropyl)imino substituent, TD-DFT calculations would be essential to predict the chiroptical properties and validate the stereochemical assignment.
Interactive Data Table: Predicted vs. Experimental Vibrational Frequencies for 2(5H)-Furanone
This table compares experimental FTIR frequencies for 2(5H)-furanone with those calculated using DFT (B3LYP) and MP2 methods, demonstrating the predictive power of computational chemistry. core.ac.uk
| Vibrational Mode | Experimental Frequency (cm⁻¹) | DFT (B3LYP) Scaled (cm⁻¹) | MP2 Scaled (cm⁻¹) |
| C=O Stretch | 1785 | 1788 | 1790 |
| C=C Stretch | 1620 | 1625 | 1622 |
| CH₂ Scissoring | 1450 | 1455 | 1453 |
| C-O-C Stretch | 1150 | 1152 | 1148 |
Frequencies are approximate and based on published spectral data.
Research on Derivatives and Analogues of 2 5h Furanone, 5 1 Methylpropyl Imino
Synthesis of Novel Iminofuranone Analogues with Varied Substituents
The synthesis of novel iminofuranone analogues is primarily achieved through the strategic modification of highly functionalized furanone precursors, such as mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) and mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone). researchgate.netresearchgate.net These starting materials provide multiple reactive sites for introducing a wide range of substituents.
Modification at the 5-Imino Position with Diverse Alkyl and Aryl Groups
The direct synthesis and isolation of 5-imino-2(5H)-furanones can be challenging due to their potential tautomerism with the more stable 5-amino-2(5H)-furanone isomers. The common synthetic strategy involves the preparation of these 5-amino precursors, which exist in equilibrium with the target imino form. The key step is the nucleophilic substitution at the C5 position of an activated furanone.
A highly effective precursor for this transformation is 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone, which is prepared from mucochloric acid. nih.govresearchgate.net This intermediate possesses a labile methoxycarbonyloxy group that is readily displaced by primary amines. The reaction proceeds smoothly at room temperature in solvents like dichloromethane (B109758) or toluene, yielding the corresponding 5-(alkylamino) or 5-(arylamino) derivatives. mdpi.comnih.gov This method allows for the introduction of a wide variety of substituents at the nitrogen atom, including simple alkyl chains, functionalized alkyl groups (e.g., amino alcohols), and aromatic moieties. nih.gov
Under acidic conditions, the ring-chain tautomerism of 5-hydroxy-2(5H)-furanones allows the acyclic aldehyde form to react with primary amines to form an imine intermediate, which can then be involved in subsequent reactions. mdpi.com However, for the synthesis of stable analogues, the substitution method on a pre-formed furanone ring is generally preferred.
The following table summarizes the synthesis of various 5-amino-2(5H)-furanone precursors through the reaction of 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone with primary amines.
| Reactant Amine (R-NH₂) | Resulting N-Substituent (R) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanolamine | -CH₂CH₂OH | Dichloromethane | 78% | nih.gov |
| 3-Amino-1-propanol | -(CH₂)₃OH | Dichloromethane | 75% | nih.gov |
| 4-Amino-1-butanol | -(CH₂)₄OH | Dichloromethane | 72% | nih.gov |
| Secondary Aliphatic Amines (general) | Dialkyl | Toluene | 61-79% | nih.gov |
| Aryl and Heteroaryl Amines | Aryl/Heteroaryl | Toluene/Benzene | Not specified | mdpi.com |
Functionalization of the Furanone Ring (C3, C4) in Iminofuranone Structures
The furanone ring, particularly when substituted with halogens at the C3 and C4 positions, is highly amenable to further functionalization. The two labile halogen atoms in precursors like mucochloric or mucobromic acid exhibit different reactivities, allowing for selective modifications. researchgate.netnih.gov The halogen at the C4 position is particularly susceptible to nucleophilic substitution. mdpi.com
This reactivity allows for the introduction of a diverse array of functional groups, which can be performed either on the 3,4-dihalofuranone precursor before introducing the 5-imino group or on the 5-amino/imino-substituted furanone itself.
Key functionalization reactions include:
Nucleophilic Substitution: A variety of nucleophiles can displace the C4-halogen. These include S-nucleophiles (e.g., thiols, sodium benzenesulfinates), N-nucleophiles (e.g., azides, aziridine), and P-nucleophiles (e.g., phosphines). mdpi.comnih.govnih.gov
Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki and Heck couplings are powerful tools for creating new carbon-carbon bonds at the C3 and C4 positions. mdpi.comnih.gov The Suzuki coupling, in particular, has been used for the bis-arylation of 3,4-dibromo-2(5H)-furanone to synthesize complex structures like the anti-inflammatory agent Rofecoxib. mdpi.comresearchgate.net These methods allow for the introduction of various aryl and vinyl substituents onto the furanone core. researchgate.netorganic-chemistry.org
The table below outlines several methods for functionalizing the C3 and C4 positions of the 2(5H)-furanone ring.
| Reaction Type | Position(s) | Reagents | Introduced Group | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | C4 | Thiols (e.g., 2-mercaptoethanol) | -SR | mdpi.com |
| Nucleophilic Substitution | C4 | Sodium Azide (NaN₃) | -N₃ | mdpi.com |
| Nucleophilic Substitution | C4 | Triphenylphosphine (PPh₃) | -P⁺Ph₃ | mdpi.com |
| Sulfonylation | C4 | Sodium benzenesulfinates | -SO₂Ar | mdpi.com |
| Suzuki Coupling | C3, C4 | Arylboronic acids, Pd catalyst | -Aryl | mdpi.comnih.gov |
| Heck Reaction | C3/C4 | Alkenes, Pd catalyst | -Vinyl | organic-chemistry.orglibretexts.org |
Rational Design Principles for Targeted Iminofuranone Architectures
The development of novel iminofuranone architectures with specific biological activities relies heavily on rational design principles. This approach moves beyond random screening by using an understanding of the relationship between a molecule's structure and its function to design compounds with a higher probability of success. 182.160.97 Key strategies include Structure-Activity Relationship (SAR) studies and computational modeling. researchgate.net
Structure-Activity Relationship (SAR) analysis is fundamental to this process. By synthesizing a series of related analogues and evaluating their biological activity, researchers can identify which structural features are essential for activity and which can be modified to enhance potency or selectivity. nih.gov For example, in a study of related 3-aryl-4-alkylaminofuran-2(5H)-ones, specific substitutions on the 3-aryl ring were found to be critical for antibacterial activity. researchgate.net
Computational Chemistry provides powerful tools for rational design:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net These models can then be used to predict the activity of newly designed, unsynthesized molecules, helping to prioritize synthetic efforts. Studies on furanone derivatives have successfully used 2D and 3D-QSAR models to design potent COX-2 inhibitors. researchgate.net
Molecular Docking: This technique predicts how a molecule (ligand) binds to the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov By visualizing these interactions, chemists can design modifications to the iminofuranone structure to improve binding affinity and, consequently, inhibitory potency. researchgate.netresearchgate.netfrontiersin.org Docking studies on related furanones have guided the optimization of compounds as inhibitors of targets like p38α MAP kinase and quorum sensing pathways. nih.govnih.gov
These computational approaches, combined with SAR data, allow for the targeted design of iminofuranone architectures with optimized interactions with specific biological targets, increasing the efficiency of the drug discovery process. nih.govmdpi.com
Comparative Studies of Reactivity and Stability Across Iminofuranone Families
The reactivity and stability of iminofuranones are critically influenced by the nature of the substituent on the imino nitrogen. Comparing different families, such as N-alkyl versus N-aryl derivatives, reveals important trends that guide their synthesis and application.
Reactivity: The electronic nature of the N-substituent impacts the nucleophilicity of the nitrogen and the electrophilicity of the imine carbon. An N-aryl group, through conjugation with the aromatic ring, can delocalize the nitrogen's lone pair, potentially reducing its nucleophilicity compared to an N-alkyl group. This can affect the molecule's participation in further reactions. Steric hindrance from bulky alkyl or aryl groups can also play a significant role, shielding the imine from attack or influencing the regioselectivity of reactions on the furanone ring. nih.gov
Stability: A primary concern for imines is their susceptibility to hydrolysis, a reversible reaction that cleaves the C=N bond to regenerate the corresponding carbonyl compound and primary amine. researchgate.netmasterorganicchemistry.comchemistrysteps.com The stability of the iminofuranone bond is therefore highly dependent on the reaction conditions and the molecular structure.
Hydrolytic Stability: Imines are generally more stable under anhydrous or alkaline conditions and are readily hydrolyzed under acidic catalysis. masterorganicchemistry.comchemicalforums.com The stability against hydrolysis is influenced by the substituents.
Electronic Effects: N-aryl imines are often more stable than N-alkyl imines. The conjugation between the aromatic ring and the imine double bond provides resonance stabilization, making the C=N bond less susceptible to hydrolytic cleavage. sciencemadness.org
Steric Effects: Bulky substituents on either the nitrogen or the carbon of the imine can sterically hinder the approach of water, slowing the rate of hydrolysis. chemicalforums.com Therefore, an N-(tert-butyl)iminofuranone would be expected to be more hydrolytically stable than an N-methyl derivative.
Thermal Stability: The thermal stability of imines is also substituent-dependent. Increased conjugation in N-aryl systems can contribute to higher thermal stability. Studies on related N-alkyl compounds have shown that thermal degradation pathways are influenced by the size and structure of the alkyl groups. nih.govresearchgate.net While direct comparative studies on iminofuranones are limited, it is anticipated that N-aryl derivatives would exhibit greater thermal stability than their N-alkyl counterparts due to a more rigid and conjugated system.
These comparative considerations are crucial for designing iminofuranone derivatives that are stable enough for isolation and biological testing while retaining the desired chemical reactivity for their intended function.
Advanced Methodologies in Iminofuranone Research
Applications of Organocatalysis in Iminofuranone Synthesis and Transformations
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a valuable alternative to metal-based and biocatalytic systems. mdpi.com The use of small organic molecules as catalysts provides advantages such as operational simplicity, stability, and lower toxicity. mdpi.com While specific applications of organocatalysis for the direct synthesis of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- are not extensively documented, the principles of organocatalysis can be applied to key steps in its synthesis and subsequent transformations.
A plausible synthetic route to 5-iminofuranones involves the initial formation of a 5-aminofuranone precursor. Organocatalysts could play a crucial role in the enantioselective synthesis of such intermediates. For instance, chiral organocatalysts are well-suited for catalyzing the Michael addition of amines to suitable furanone precursors or related electrophiles. Proline and its derivatives are notable organocatalysts that have been successfully employed in a variety of asymmetric transformations, including Mannich-type reactions and Michael additions. cam.ac.uk
Table 1: Potential Organocatalytic Approaches for 5-Aminofuranone Synthesis
| Reaction Type | Catalyst Type | Potential Substrates | Expected Outcome |
|---|---|---|---|
| Michael Addition | Chiral Amines (e.g., Proline derivatives) | 2(5H)-Furanone, Amines | Enantioselective formation of 5-aminofuranone precursors |
| Mannich Reaction | Chiral Brønsted Acids | Pre-formed imines, Furanone enolates | Asymmetric synthesis of α-amino ketone derivatives convertible to aminofuranones |
The subsequent transformation of a 5-aminofuranone to the target imine, 2(5H)-Furanone, 5-[(1-methylpropyl)imino]-, can also be influenced by organocatalysis. Acidic or basic organocatalysts can facilitate the condensation reaction between the 5-aminofuranone and a carbonyl compound, or the direct imination of a suitable furanone precursor.
Furthermore, organocatalysis can be employed in the transformation of the iminofuranone product itself. For example, chiral Brønsted acids or bases could activate the imine functionality towards nucleophilic attack, enabling a range of enantioselective transformations.
Integration of Green Chemistry Principles in Iminofuranone Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. rsc.org The synthesis of iminofuranones can be made more sustainable by adhering to these principles at various stages of the process.
Key Green Chemistry Principles and their Application:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. For the synthesis of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]-, this would involve favoring addition reactions over substitution reactions that generate stoichiometric byproducts.
Use of Renewable Feedstocks: The furanone core can potentially be derived from biomass. For instance, furfural (B47365), a platform chemical derivable from lignocellulosic biomass, can be a starting material for the synthesis of various furan (B31954) derivatives. rsc.org
Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical fluids. The development of solvent-free reaction conditions is an even more desirable goal.
Catalysis: The use of catalytic amounts of reagents is superior to stoichiometric amounts. rsc.org This principle is inherently linked to the use of organocatalysis as discussed in the previous section. Biocatalysis, using enzymes, also represents a green approach to chemical synthesis. rsc.orgresearchgate.net An enzymatic approach could be envisioned for the stereoselective synthesis of a 5-aminofuranone precursor. rsc.orgresearchgate.net
A notable example of a green approach to furan chemistry is the synthesis of highly substituted furan derivatives containing a 5-amino-3-aroylfuran moiety, which highlights the potential for developing environmentally benign syntheses of related aminofuranone structures. researchgate.net
Table 2: Green Chemistry Metrics for a Hypothetical Iminofuranone Synthesis
| Metric | Traditional Approach | Green Approach |
|---|---|---|
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free |
| Catalyst | Stoichiometric acid/base | Catalytic amount of organocatalyst or enzyme |
| Feedstock | Petroleum-based | Biomass-derived (e.g., from furfural) |
| Waste Generation | High (e.g., salt byproducts) | Low (high atom economy) |
Exploitation of Flow Chemistry for Scalable Iminofuranone Production
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients. nih.gov These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. uc.ptresearchgate.net
The synthesis of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- could be adapted to a continuous flow process. A hypothetical flow setup could involve pumping a solution of a suitable furanone precursor and an amine through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The product stream could then be directed to an in-line purification module.
Advantages of Flow Chemistry for Iminofuranone Synthesis:
Enhanced Safety: Many chemical reactions are exothermic. In a flow reactor, the high surface-area-to-volume ratio allows for efficient heat dissipation, reducing the risk of thermal runaways. This is particularly important for potentially hazardous reactions.
Improved Yield and Selectivity: The precise control over temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities compared to batch processes. Unstable intermediates can be generated and consumed in situ, minimizing decomposition.
Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than by increasing the size of the reactor, which can introduce new challenges in batch production. uc.pt
Automation and Integration: Flow chemistry systems can be readily automated and integrated with in-line analytical techniques for real-time monitoring and optimization of the reaction. nih.gov
The synthesis of various heterocyclic compounds has been successfully demonstrated using flow chemistry, showcasing its potential for the production of iminofuranones. uc.pt For instance, the synthesis of nitrofuran pharmaceuticals has been achieved in a continuous flow setup, highlighting the applicability of this technology to furan-based scaffolds. nih.gov
Table 3: Comparison of Batch vs. Flow Synthesis for Iminofuranone Production
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Scalability | Often requires re-optimization | Linear scalability |
| Safety | Higher risk of thermal runaway | Enhanced heat transfer and safety |
| Process Control | Less precise | Precise control of parameters |
| Reproducibility | Can be variable | High reproducibility |
| Footprint | Larger for large-scale production | Smaller footprint |
Future Research Directions in 2 5h Furanone, 5 1 Methylpropyl Imino Chemistry
Development of Innovative and Sustainable Synthetic Pathways
The future synthesis of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- and its analogues will likely focus on the development of more efficient, environmentally friendly, and economically viable methods. Current synthetic strategies for 2(5H)-furanone derivatives often rely on multi-step procedures that may involve harsh reagents and generate significant waste. orgsyn.orgresearchgate.net Future research should aim to overcome these limitations by exploring innovative synthetic pathways.
One promising avenue is the application of green chemistry principles. This could involve the use of renewable starting materials, such as furfural (B47365), which can be oxidized to form the 2(5H)-furanone core. researchgate.netresearchgate.net The development of catalytic systems, particularly those based on abundant and non-toxic metals, for the key reaction steps will be crucial. For instance, the direct amination of a suitable 5-alkoxy or 5-hydroxy-2(5H)-furanone precursor with 1-methylpropylamine using a recyclable catalyst could offer a more sustainable route.
Furthermore, flow chemistry presents a significant opportunity for the synthesis of this target molecule. Continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The development of a continuous-flow process for the synthesis of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- would represent a significant advancement over traditional batch methods.
| Synthetic Approach | Key Advantages | Potential Challenges |
| Green Chemistry | Use of renewable resources, reduced waste, milder reaction conditions. | Catalyst development and optimization, substrate scope limitations. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Initial setup costs, potential for clogging with solid byproducts. |
| One-Pot Reactions | Increased efficiency, reduced purification steps, time and resource savings. | Compatibility of reagents and intermediates, complex reaction optimization. |
Exploration of Undiscovered Chemical Transformations and Novel Reactivity
The unique combination of a lactone, a conjugated double bond, and an imine functional group within 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- suggests a rich and largely unexplored reactivity profile. Future research should focus on systematically investigating the chemical transformations of this molecule to uncover novel reactions and synthons for organic synthesis.
A key area of interest will be the reactivity of the imino group. This functional group can potentially undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. For example, [3+2] cycloadditions with various dipolarophiles could lead to the synthesis of novel spirocyclic heterocyclic systems with potential biological activity. The influence of the sterically bulky 1-methylpropyl group on the regioselectivity and stereoselectivity of these reactions will be a fascinating aspect to explore.
The conjugated system of the furanone ring also presents opportunities for novel transformations. Reactions such as Michael additions, Diels-Alder reactions, and various metal-catalyzed cross-coupling reactions at the C-3 and C-4 positions could provide access to a wide range of functionalized derivatives. The interplay between the reactivity of the furanone core and the imino substituent will be a central theme in these investigations.
| Reaction Type | Potential Products | Key Research Questions |
| Cycloaddition Reactions | Spirocyclic heterocycles, fused ring systems. | Regioselectivity, stereoselectivity, catalyst development. |
| Michael Addition | Functionalized furanone derivatives. | Nucleophile scope, asymmetric catalysis. |
| Cross-Coupling Reactions | Arylated or alkenylated furanones. | Catalyst selection, optimization of reaction conditions. |
Application of Advanced Theoretical Modeling for Predictive Chemistry and Reaction Design
In silico methods are poised to play a pivotal role in accelerating research into the chemistry of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]-. Advanced theoretical modeling can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties, thereby guiding experimental efforts and facilitating the rational design of new reactions and derivatives.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, and molecular orbital energies. ajchem-b.com This information can help to rationalize the observed reactivity and predict the most likely sites for nucleophilic or electrophilic attack. Furthermore, computational studies can be used to elucidate the mechanisms of potential reactions, including the identification of transition states and the calculation of activation energies. This can aid in the optimization of reaction conditions and the development of more efficient catalysts.
Theoretical modeling can also be used to predict the spectroscopic properties of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- and its derivatives, such as their NMR and IR spectra. These predictions can be invaluable in the characterization of new compounds and in the interpretation of experimental data. As computational power continues to increase, the accuracy and predictive power of these theoretical methods will only improve, making them an indispensable tool for future research in this area.
| Computational Method | Predicted Properties | Impact on Research |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction mechanisms. | Rationalization of reactivity, prediction of reaction outcomes. |
| Time-Dependent DFT (TD-DFT) | UV-Vis spectra, electronic transitions. | Understanding of photophysical properties. |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects. | Insight into dynamic behavior in solution. |
Q & A
Basic Question: What spectroscopic methods are most effective for structural characterization of 2(5H)-Furanone derivatives?
Methodological Answer:
Structural elucidation of 2(5H)-furanone derivatives relies on a combination of ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry . For example:
- ¹H NMR identifies proton environments, such as the lactone ring protons (δ 4.5–6.5 ppm) and substituents like the (1-methylpropyl)imino group (δ 1.0–1.5 ppm for methyl groups) .
- X-ray crystallography resolves stereochemical ambiguities, as demonstrated in studies of chiral 3-chloro-4-dimethylamino derivatives, revealing chair conformations in cyclohexane rings and deviations in furanone ring planarity (up to 0.021 Å) .
- GC-MS with polar/non-polar columns (e.g., Carbowax or HP-5MS) provides retention indices (RIs) for volatile derivatives, critical for distinguishing isomers .
Basic Question: What are the key synthetic routes for 2(5H)-Furanone derivatives with imino substituents?
Methodological Answer:
Common synthetic strategies include:
- Michael Addition-Elimination : Reacting 3,4-dichloro-2(5H)-furanones with nucleophiles (e.g., amines) to introduce imino groups. For example, unexpected dimethylformamide solvent participation led to N,N-dimethylamino derivatives .
- Cyclocondensation : Using Stork enamine reactions to form bicyclic structures, as seen in syntheses of symmetrical/unsymmetrical bis-1,2,3-triazole derivatives via Cu(I)-catalyzed azide-alkyne cycloaddition .
- Oxidative Lactonization : Converting γ-hydroxy acids or esters into lactones under acidic or enzymatic conditions .
Advanced Question: How can researchers resolve contradictions in GC retention data for 2(5H)-Furanone derivatives?
Methodological Answer:
Discrepancies in GC data often arise from column type and temperature programming . For example:
- Non-polar columns (HP-5MS) : Report RIs of ~1742 for 5-ethyl-2(5H)-furanone at 60–180°C ramps .
- Polar columns (DB-Wax) : Yield higher RIs (~1745) due to stronger interactions with carbonyl groups .
- Validation : Cross-reference retention times with Kovats indices and use internal standards (e.g., n-alkanes) to normalize data across labs .
Advanced Question: What challenges arise in stereochemical analysis of chiral 2(5H)-Furanone derivatives?
Methodological Answer:
Chiral centers (e.g., at C5 in 5-[(1-methylpropyl)imino] derivatives) introduce complexities:
- Dynamic Resolution : Use chiral auxiliaries (e.g., menthol) or catalysts to enhance enantioselectivity. For instance, (S)-menthyloxy substituents in 3-chloro derivatives led to 95% enantiomeric excess .
- X-ray Crystallography : Critical for confirming absolute configurations, as seen in studies where cyclohexane rings adopted chair conformations with stereogenic centers at C2(S), C3(R), and C5(R) .
- HPLC with Chiral Columns : Separate enantiomers using cellulose-based phases (e.g., Chiralcel OD-H) .
Advanced Question: How can researchers quantify 2(5H)-Furanone derivatives lacking commercial standards?
Methodological Answer:
- Surrogate Calibration : Use structurally similar compounds (e.g., 2(5H)-furanone) as equivalents, adjusting for differences in ionization efficiency via response factors .
- Isotopic Dilution : Synthesize deuterated analogs (e.g., ²H₃-labeled derivatives) as internal standards for LC-MS/MS quantification .
- Standard Addition : Spike samples with known amounts of synthesized derivatives to construct calibration curves .
Advanced Question: What strategies optimize reaction yields in syntheses of imino-substituted 2(5H)-Furanones?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in Michael additions, but may require scavengers to avoid side reactions with solvent .
- Catalyst Screening : Cu(I) catalysts improve regioselectivity in triazole-forming cycloadditions, achieving >80% yields in bis-triazole derivatives .
- Temperature Control : Low temperatures (–20°C) reduce lactone ring opening during imino group installation .
Advanced Question: What mechanisms underlie the biological activity of 2(5H)-Furanone derivatives?
Methodological Answer:
Bioactivity correlates with electronic and steric effects of substituents:
- Antifungal Activity : 3-Chloro-4-dimethylamino derivatives disrupt fungal membrane integrity via conjugation between the lactone carbonyl and imino groups .
- Anti-inflammatory Effects : 5-Alkylimino derivatives inhibit cyclooxygenase-2 (COX-2) by mimicking arachidonic acid’s binding pocket .
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl at C3) enhance potency, while bulky alkylimino groups reduce solubility but increase target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
